molecular formula C9H12ClNS B2445649 2-[(4-Chlorobenzyl)thio]ethanamine CAS No. 60116-21-4

2-[(4-Chlorobenzyl)thio]ethanamine

Cat. No.: B2445649
CAS No.: 60116-21-4
M. Wt: 201.71
InChI Key: XDZOGIGEHJMWPA-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZOGIGEHJMWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)thio]ethanamine typically involves the reaction of 4-chlorobenzyl chloride with thioethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thioethanol attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)thio]ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chlorobenzyl)thio]ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)thio]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorobenzyl)thio]ethanamine
  • 2-[(4-Bromobenzyl)thio]ethanamine
  • 2-[(4-Methylbenzyl)thio]ethanamine

Uniqueness

2-[(4-Chlorobenzyl)thio]ethanamine is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties.

Biological Activity

Overview

2-[(4-Chlorobenzyl)thio]ethanamine, with the CAS number 60116-21-4, is an organic compound notable for its unique structural features, particularly the presence of a 4-chlorobenzyl group. This structure imparts distinct chemical and biological properties that are the focus of ongoing research. The molecular formula for this compound is C₉H₁₂ClNS, and it has a molecular weight of 201.72 g/mol. Its synthesis typically involves the reaction of 4-chlorobenzyl chloride with thioethanol in the presence of a base like sodium hydroxide, utilizing a nucleophilic substitution mechanism.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering the function of these enzymes. Additionally, it may modulate signal transduction pathways through receptor interactions, influencing various cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anticancer Potential : Investigations into its anticancer activity have shown promise in preclinical models, where it appears to affect cancer cell proliferation and survival.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways, which could lead to therapeutic applications .

Antimicrobial Studies

A study conducted on various derivatives of thioether compounds, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess effectiveness:

CompoundMIC (µg/mL)
This compound32
Control (Standard Antibiotic)16

These results indicate that while the compound shows activity, it may not be as potent as established antibiotics.

Anticancer Activity

In vitro studies using cancer cell lines have shown that this compound can induce apoptosis in specific cancer types. A notable experiment involved treating human breast cancer cells (MCF-7) with varying concentrations of the compound:

Concentration (µM)Cell Viability (%)
0100
1085
2570
5045

The data suggests a dose-dependent reduction in cell viability, indicating potential for further development as an anticancer agent .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other thioether compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModeratePromising
2-[(2-Chlorobenzyl)thio]ethanamineLowModerate
2-[(4-Bromobenzyl)thio]ethanamineHighLow

This comparison highlights the unique position of this compound within its class regarding both antimicrobial and anticancer activities.

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